molecular formula C12H23NO B8796872 12-Hydroxydodecanenitrile CAS No. 73782-16-8

12-Hydroxydodecanenitrile

Cat. No.: B8796872
CAS No.: 73782-16-8
M. Wt: 197.32 g/mol
InChI Key: SSGNMFSMEJUJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxydodecanenitrile (C₁₂H₂₃NO) is a nitrile derivative of dodecanoic acid, characterized by a hydroxyl (-OH) group at the 12th carbon position and a nitrile (-CN) functional group at the terminal carbon. This compound is of interest in organic synthesis, particularly in the production of specialty polymers, surfactants, and pharmaceutical intermediates. Its bifunctional nature allows for selective reactivity at either the hydroxyl or nitrile group, depending on reaction conditions.

Properties

CAS No.

73782-16-8

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

12-hydroxydodecanenitrile

InChI

InChI=1S/C12H23NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-10,12H2

InChI Key

SSGNMFSMEJUJNI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC#N)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, the following compounds share structural similarities (e.g., nitrile group, alkyl chain length) and may serve as proxies for comparison:

Table 1: Key Properties of Selected Nitriles

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Notes
Dodecanenitrile C₁₂H₂₃N 181.32 Terminal nitrile Stable under neutral conditions; reacts with strong acids/bases
Lauronitrile C₁₂H₂₃N 181.32 Terminal nitrile Synonymous with dodecanenitrile
12-Hydroxydodecanenitrile C₁₂H₂₃NO 193.32 (estimated) Terminal nitrile, hydroxyl Hypothesized to undergo hydrolysis (nitrile → carboxylic acid) or esterification (hydroxyl)

Key Differences:

Functional Group Diversity : Unlike dodecanenitrile (solely a nitrile), this compound’s hydroxyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents .

Reactivity : Hydroxyl groups are prone to oxidation or substitution, whereas nitriles are susceptible to hydrolysis under acidic/basic conditions. The coexistence of both groups in this compound may lead to competing reaction pathways.

Safety Profile: Dodecanenitrile lacks acute toxicity data but is incompatible with strong acids/bases, producing hazardous fumes (e.g., HCN) .

Research Findings and Limitations

  • Synthesis : Dodecanenitrile is typically synthesized via the dehydration of dodecanamide or through nucleophilic substitution of alkyl halides. This compound would likely require hydroxyl-protection strategies during synthesis, increasing complexity.
  • Applications : Dodecanenitrile is used as a solvent and intermediate in lubricant additives. The hydroxyl group in this compound could expand its utility to surfactants or biodegradable polymers.
  • Data Gaps: No experimental data on this compound’s stability, toxicity, or spectroscopic properties are available in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.